Cholesterol-13C3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

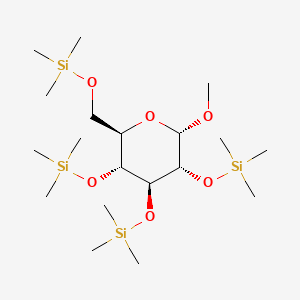

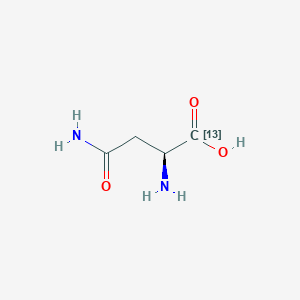

Cholesterol-13C3 is a stable isotope-labeled compound of cholesterol, where three carbon atoms are replaced with the carbon-13 isotope. This labeling is particularly useful in various scientific research applications, including metabolic studies and mass spectrometry. Cholesterol itself is a crucial sterol in mammals, playing a significant role in cell membrane structure, fluidity, and permeability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Cholesterol-13C3 typically involves the incorporation of carbon-13 labeled precursors into the cholesterol biosynthesis pathway. One common method is the fermentation of microorganisms in a medium enriched with carbon-13 labeled glucose. The microorganisms metabolize the glucose, incorporating the carbon-13 into their cellular components, including cholesterol .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the cultivation of microorganisms in bioreactors with a controlled supply of carbon-13 labeled substrates. The cholesterol is then extracted and purified using various chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Cholesterol-13C3 undergoes similar chemical reactions as unlabeled cholesterol. These include:

Oxidation: Cholesterol can be oxidized to form oxysterols, which are important signaling molecules.

Reduction: Reduction reactions can convert cholesterol into various sterols and stanols.

Substitution: Cholesterol can undergo substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide are used in substitution reactions.

Major Products Formed:

Oxidation: Oxysterols such as 7-ketocholesterol.

Reduction: Sterols and stanols.

Substitution: Various cholesterol derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Cholesterol-13C3 is extensively used in scientific research due to its stable isotope labeling. Some key applications include:

Metabolic Studies: Used to trace cholesterol metabolism in vivo and in vitro.

Mass Spectrometry: Serves as an internal standard for quantifying cholesterol and its metabolites.

Biological Research: Helps in studying the role of cholesterol in cell membrane dynamics and signaling pathways.

Medical Research: Used in the development of cholesterol-lowering drugs and understanding cholesterol-related diseases.

Industrial Applications: Employed in the production of labeled compounds for research and diagnostic purposes.

Wirkmechanismus

Cholesterol-13C3 exerts its effects through the same mechanisms as unlabeled cholesterol. It integrates into cell membranes, influencing their fluidity and permeability. Cholesterol also serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. The molecular targets include various enzymes involved in cholesterol metabolism, such as HMG-CoA reductase .

Vergleich Mit ähnlichen Verbindungen

- Cholesterol-3,4-13C2

- Cholesterol-4-13C

- Cholesterol-2,2,3,4,4,6-d6

- 24(S)-Hydroxycholesterol-23,24,25,26,27-13C5

- Cholesterol-25,26,27-13C3

Comparison: Cholesterol-13C3 is unique due to the specific labeling of three carbon atoms, which provides distinct advantages in tracing and quantification in metabolic studies. Compared to other labeled cholesterols, this compound offers a higher degree of labeling, making it more suitable for detailed metabolic and biochemical analyses .

Eigenschaften

Molekularformel |

C27H46O |

|---|---|

Molekulargewicht |

389.6 g/mol |

IUPAC-Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i13+1,17+1,21+1 |

InChI-Schlüssel |

HVYWMOMLDIMFJA-FCBPLXADSA-N |

Isomerische SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(C[13CH2][13C@@H]([13CH2]4)O)C)C |

Kanonische SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trilithium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12053136.png)

![2-Butyl-1-[(4-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12053141.png)

![[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12053146.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12053159.png)

![8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12053162.png)

![(7-(1)N)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12053163.png)

![(13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene](/img/structure/B12053198.png)